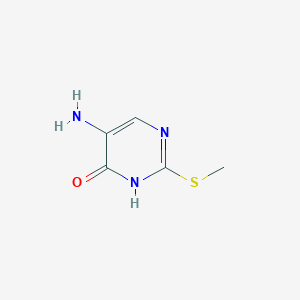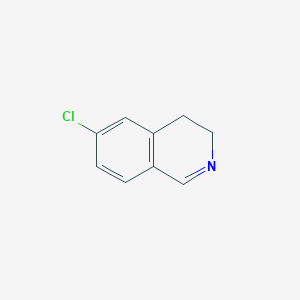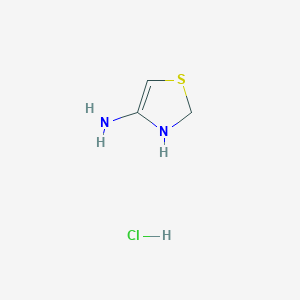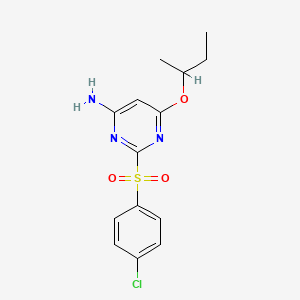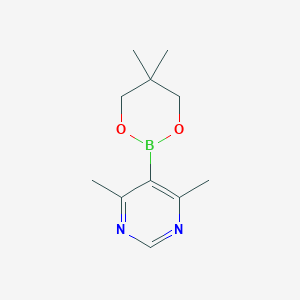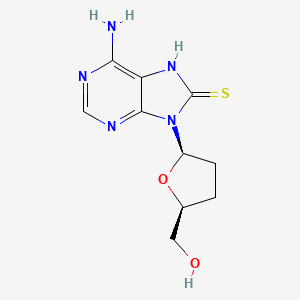
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The unique structure of this compound, featuring a purine ring system with specific functional groups, makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through cyclization reactions.
Introduction of Functional Groups: Specific functional groups such as the amino group and the thione group can be introduced through substitution reactions using reagents like ammonia and thiourea.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be attached via glycosylation reactions, often using protected sugar derivatives and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Thiols, sulfides.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs.
Biology
In biological research, it serves as a probe to study enzyme mechanisms and interactions with nucleic acids.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in specific chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
The unique combination of functional groups in 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione distinguishes it from other purine derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N5O2S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-9(13-4-12-8)15(10(18)14-7)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,18)(H2,11,12,13)/t5-,6+/m0/s1 |
Clave InChI |
VQKPOYGYLMKZBQ-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3NC2=S)N |
SMILES canónico |
C1CC(OC1CO)N2C3=NC=NC(=C3NC2=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



